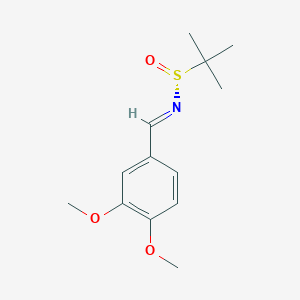

(R)-N-(3,4-dimethoxybenzylidene)-2-methylpropane-2-sulfinamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of similar compounds often involves the aldol condensation, a powerful way of making carbon-carbon (C-C) bonds and introducing useful functionality into the resulting product . In this reaction, two aldehyde molecules react to form an initial addition product, which is a β-hydroxyaldehyde. These substances usually eliminate water to form α,β-unsaturated carbonyl compounds .Molecular Structure Analysis

The molecular structure of similar compounds has been analyzed using techniques such as X-ray crystallography and molecular mechanics . These studies suggest that in addition to a α-isomer, the β-isomer of this diarylfulgide occurs as three distinct relatively freely interconvertible chiral rotamers and their enantiomers .Chemical Reactions Analysis

The aldol condensation is a key reaction in the synthesis of these types of compounds . This reaction is most frequently performed under basic conditions, which allows the formation of an enolate from the aldehyde reagent. This enolate then acts as a nucleophile to attack the carbonyl of a different molecule of the starting aldehyde, forming the new carbon-carbon bond .Physical and Chemical Properties Analysis

The physical and chemical properties of similar compounds have been studied using various techniques . These studies have provided insights into the conformational behavior of these compounds, their interconversion between different isomeric forms, and their reactivity .科学的研究の応用

Chiral Sulfinamides in Asymmetric Synthesis

Chiral sulfinamides, such as (R)-N-(3,4-dimethoxybenzylidene)-2-methylpropane-2-sulfinamide, are renowned for their utility in stereoselective synthesis, particularly in the creation of amines and their derivatives. These compounds serve as chiral auxiliaries, offering a pathway to synthesize structurally diverse N-heterocycles, including piperidines, pyrrolidines, and azetidines. These heterocycles are fundamental in various natural products and compounds with therapeutic potential. The review by Philip et al. (2020) highlights the extensive application of tert-butanesulfinamide, a closely related sulfinamide, in asymmetric synthesis of N-heterocycles via sulfinimines, covering research from the past decade (Philip et al., 2020).

Sulfonamides in Therapeutic Development

Sulfonamide compounds, including those structurally related to this compound, have been extensively explored for their therapeutic potential. These compounds are integral in a wide array of clinically used drugs, such as diuretics, carbonic anhydrase inhibitors, and antiepileptics. The patent review by Carta et al. (2012) provides insights into the advancements in sulfonamides, particularly in areas like cancer therapy, glaucoma treatment, and anti-inflammatory applications. This review underscores the continuous innovation and development of new sulfonamide derivatives with potential therapeutic applications (Carta et al., 2012).

Liquid Crystal Research

Compounds similar to this compound have been investigated in the context of liquid crystal research. Henderson and Imrie (2011) report on methylene-linked liquid crystal dimers that exhibit unique transitional properties, including a normal nematic phase and a twist-bend nematic phase. This research contributes to the understanding of the structural and functional properties of liquid crystals, which are crucial for various applications in displays and optical devices (Henderson & Imrie, 2011).

将来の方向性

The future directions for research on this compound could include further studies on its synthesis, structure, reactivity, and potential applications. Given the promising anti-inflammatory activities of similar compounds , it would be interesting to explore the potential of this compound in this context. Additionally, the development of more environmentally friendly, “green” synthetic methods could also be a valuable area of future research .

特性

IUPAC Name |

(NE,R)-N-[(3,4-dimethoxyphenyl)methylidene]-2-methylpropane-2-sulfinamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19NO3S/c1-13(2,3)18(15)14-9-10-6-7-11(16-4)12(8-10)17-5/h6-9H,1-5H3/b14-9+/t18-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MICGUYCQMKQBFY-MOVXZBDNSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)S(=O)N=CC1=CC(=C(C=C1)OC)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)[S@@](=O)/N=C/C1=CC(=C(C=C1)OC)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19NO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.36 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[2-(3,4-Dihydro-2H-quinolin-1-yl)-2-oxoethyl]prop-2-enamide](/img/structure/B2806115.png)

![8-(5-chloro-2-methylphenyl)-1,6,7-trimethyl-3-(2-(piperidin-1-yl)ethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2806116.png)

![2-(benzo[d]isoxazol-3-yl)-N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)acetamide](/img/structure/B2806120.png)

![N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-5-methylisoxazole-3-carboxamide](/img/structure/B2806125.png)

![2-((4-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)piperazin-1-yl)methyl)-4-(furan-2-yl)thiazole](/img/structure/B2806126.png)

![N-methyl-2-(4-(morpholinosulfonyl)benzamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B2806129.png)

![N-(2-ethoxyphenyl)-1-[(2-fluorophenyl)methoxy]-2-oxopyridine-3-carboxamide](/img/structure/B2806131.png)

![methyl 5-(((3-(4-methoxyphenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)methyl)furan-2-carboxylate](/img/structure/B2806133.png)

![N-[5-(4-nitrophenyl)sulfonyl-1,3-thiazol-2-yl]naphthalene-1-carboxamide](/img/structure/B2806135.png)